Trovafloxacin (CP-99,219) is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. [, , ] It is a derivative of naphthyridone, specifically 7-(3-azabicyclo[3.1.0]hexyl)-naphthyridone. [] Trovafloxacin exhibits potent antibacterial activity against a wide range of gram-positive, gram-negative, and anaerobic bacteria, including strains resistant to other antibiotics. [, , , , , , , ] This expanded spectrum of activity, coupled with its favorable pharmacokinetic properties like a long half-life enabling once-daily dosing, makes Trovafloxacin a subject of significant interest in scientific research focusing on novel antibacterial therapies. [, , , ]
Trovafloxacin is classified as a fluoroquinolone antibiotic, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is chemically identified as 1-(3S)-3-amino-1-azabicyclo[3.1.0]hexan-2-ylacetic acid. The compound is marketed under various names, including Trovan by Pfizer and Turvel by Laboratorios Almirall .
The synthesis of trovafloxacin involves several key steps that highlight its complex chemical structure:
Trovafloxacin has a complex molecular structure characterized by:
The structure includes a naphthyridine core with a trifluoromethyl group at the 7-position and an azabicyclo structure that contributes to its antibacterial activity. The presence of fluorine atoms enhances its potency against various bacterial strains .
Feature | Description |
---|---|
Ring Structure | Bicyclic system with azabicyclo[3.1.0]hexane |
Functional Groups | Trifluoromethyl, carboxylic acid |
Stereochemistry | Predominantly cis configuration |
Trovafloxacin participates in several chemical reactions that are critical for its synthesis and biological activity:
Trovafloxacin exerts its antibacterial effects primarily by inhibiting two critical enzymes:
By blocking these enzymes, trovafloxacin disrupts bacterial DNA synthesis, leading to cell death. Its mechanism is distinct from other antibiotic classes like penicillins or tetracyclines, providing an alternative treatment option for resistant bacterial strains .
Trovafloxacin exhibits several notable physical and chemical properties:
Although trovafloxacin was withdrawn from clinical use due to safety concerns, it was initially developed for treating serious bacterial infections, particularly those resistant to other antibiotics:
Despite its withdrawal from the market, research into its mechanisms continues to inform antibiotic development strategies aimed at overcoming resistance issues in bacterial pathogens .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3